Cytidine-5'-triphosphate-13C,d1 (dilithium)
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Overview
Description
Cytidine-5’-triphosphate-13C,d1 (dilithium) is a nucleoside triphosphate that has been labeled with stable isotopes of carbon and deuterium. This compound serves as a building block for nucleotides and nucleic acids, playing a crucial role in lipid biosynthesis. It is particularly significant in the de novo pyrimidine biosynthetic pathway in organisms such as Toxoplasma gondii .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-13C,d1 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with stable isotopes of carbon (13C) and deuterium (d1). The synthesis involves the catalytic conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate by cytidine triphosphate synthase .
Industrial Production Methods
The industrial production of cytidine-5’-triphosphate-13C,d1 (dilithium) typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzyme cytidine triphosphate synthase, which catalyzes the formation of cytidine-5’-triphosphate from uridine-5’-triphosphate .
Chemical Reactions Analysis
Types of Reactions
Cytidine-5’-triphosphate-13C,d1 (dilithium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher-order phosphates.
Hydrolysis: It can be hydrolyzed to form cytidine diphosphate and cytidine monophosphate.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Typically involves adenosine triphosphate (ATP) or guanosine triphosphate (GTP) as phosphate donors.
Hydrolysis: Requires water and is often catalyzed by specific enzymes such as nucleotidases.
Substitution: Involves nucleophiles such as hydroxide ions or amines.
Major Products
Phosphorylation: Produces higher-order phosphates.
Hydrolysis: Produces cytidine diphosphate and cytidine monophosphate.
Substitution: Produces various substituted cytidine derivatives.
Scientific Research Applications
Cytidine-5’-triphosphate-13C,d1 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in the study of nucleotide and nucleic acid synthesis.
Biology: Plays a crucial role in the study of pyrimidine biosynthesis and metabolism.
Medicine: Used in the development of antiviral and anticancer drugs.
Industry: Employed in the production of labeled nucleotides for research and diagnostic purposes.
Mechanism of Action
Cytidine-5’-triphosphate-13C,d1 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide and nucleic acid synthesis. It is a key molecule in the de novo pyrimidine biosynthetic pathway, where it is converted from uridine-5’-triphosphate by cytidine triphosphate synthase. This conversion is essential for the synthesis of cytidine-containing nucleotides and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Cytidine-5’-triphosphate: The unlabeled form of the compound.
Cytidine-5’-triphosphate-d disodium: A deuterium-labeled form with disodium instead of dilithium.
Cytidine-5’-triphosphate-15N,d dilithium: Labeled with nitrogen-15 and deuterium.
Cytidine-5’-triphosphate-15N dilithium: Labeled with nitrogen-15.
Uniqueness
Cytidine-5’-triphosphate-13C,d1 (dilithium) is unique due to its dual labeling with stable isotopes of carbon and deuterium. This dual labeling allows for more precise tracing and quantification in biochemical studies, making it a valuable tool in research applications .
Properties
Molecular Formula |
C9H14Li2N3O14P3 |
---|---|
Molecular Weight |
497.1 g/mol |
IUPAC Name |
dilithium;[[[(2R,4S,5R)-5-(5-deuterio-4-imino-2-oxo(613C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1D,2+1;; |
InChI Key |
OFXQOIVYFQDFTK-IANSVVGMSA-L |
Isomeric SMILES |
[2H]C1=[13CH]N(C(=O)NC1=N)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
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